5-Bromo-7-methyl-1H-indazol-3-amine
Overview
Description
5-Bromo-7-methyl-1H-indazol-3-amine is a chemical compound with the empirical formula C8H8BrN3. It has a molecular weight of 226.07 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of indazole derivatives, including this compound, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines . A specific synthesis method for a similar compound, 1H-indazole-3-amine, involves refluxing with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-indazole ring substituted with a bromine atom at the 5th position and a methyl group at the 7th position .Scientific Research Applications
Synthesis Methods and Chemical Reactions
5-Bromo-7-methyl-1H-indazol-3-amine and its derivatives are involved in various synthesis methods and chemical reactions. For example, they are used in Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions to synthesize various 3-aryl-1H-indazol-5-amine derivatives (Wang et al., 2015). Additionally, these compounds participate in Buchwald reactions with a range of amines to generate novel derivatives, highlighting their versatility in chemical synthesis (Slade et al., 2009).
Biological Activities and Therapeutic Potential
This compound derivatives show significant biological activities, such as α-glucosidase inhibition and antioxidant activity. Certain derivatives exhibited notable inhibitory effects against α-glucosidase activity and showed potential as antigrowth agents against breast cancer cell lines (Mphahlele et al., 2020). This suggests a promising avenue for the development of new therapeutic agents.
Applications in Organic Chemistry
In organic chemistry, compounds like this compound are used as building blocks for various synthesis processes. For example, they are instrumental in the synthesis of complex molecules, including pyrimidine derivatives and other heterocyclic compounds, which have diverse applications ranging from pharmaceuticals to materials science (Rahimizadeh et al., 2007).
Mechanism of Action
Target of Action
It has been demonstrated that the 1h-indazole-3-amine structure is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase .
Mode of Action
It is suggested that it may affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway in a concentration-dependent manner .
Biochemical Pathways
It is suggested that it may affect the p53/mdm2 pathway .
Result of Action
It is suggested that it may affect apoptosis and cell cycle .
Safety and Hazards
Future Directions
Indazole derivatives, including 5-Bromo-7-methyl-1H-indazol-3-amine, have shown promising results in the field of medicinal chemistry, particularly as anticancer agents . Future research may focus on optimizing the synthesis process, exploring other biological activities, and developing novel drugs based on the indazole scaffold.
Biochemical Analysis
Biochemical Properties
5-Bromo-7-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins involved in cancer cell proliferation. This compound has been shown to interact with tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, this compound inhibits their activity, leading to the suppression of cancer cell growth . Additionally, this compound has been found to interact with the Bcl2 family of proteins, which are involved in the regulation of apoptosis (programmed cell death). The interaction with these proteins promotes apoptosis in cancer cells, further contributing to its antitumor activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating the p53/MDM2 pathway, which is a critical regulator of cell cycle and apoptosis . Furthermore, this compound influences cell signaling pathways by inhibiting tyrosine kinases, leading to the disruption of downstream signaling cascades that promote cell proliferation and survival . This compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways that are essential for cancer cell proliferation and survival. Additionally, this compound interacts with the Bcl2 family of proteins, promoting apoptosis by inhibiting the anti-apoptotic members of this family . The compound also activates the p53/MDM2 pathway, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies, where the compound is continuously present in the culture medium .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolism can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions . Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in key metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of the compound can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cancer cells . In the cytoplasm, it interacts with various enzymes and proteins involved in cell signaling and apoptosis . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Properties
IUPAC Name |
5-bromo-7-methyl-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUZXNDSBKYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716768 | |
Record name | 5-Bromo-7-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110502-50-5 | |
Record name | 5-Bromo-7-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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